molecular formula C17H20ClNO B1385394 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline CAS No. 1040688-02-5

3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline

Cat. No.: B1385394
CAS No.: 1040688-02-5
M. Wt: 289.8 g/mol
InChI Key: PRRAMHNTODWDSA-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline: is an organic compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a chloro group, a phenoxyethyl group, and a methylaniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-chloro-2-methylaniline under specific conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline group.

    Reduction: Reduction reactions can occur, especially targeting the chloro group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Products may include various oxidized derivatives of the methylaniline group.

    Reduction: Reduced forms of the compound, such as those with a hydrogen replacing the chloro group.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group plays a crucial role in binding to these targets, while the chloro and methylaniline groups modulate the compound’s overall activity and specificity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
  • 2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
  • 4-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline

Comparison: this compound is unique due to the specific positioning of the chloro group, which influences its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-6-4-7-13(2)17(12)20-11-10-19-16-9-5-8-15(18)14(16)3/h4-9,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRAMHNTODWDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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